2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine
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Overview
Description
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine is an organic compound with the molecular formula C10H12FNO2 It is characterized by the presence of a benzodioxin ring system substituted with a fluorine atom and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Fluorination: Introduction of the fluorine atom at the desired position on the benzodioxin ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or alkylated products.
Scientific Research Applications
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and an ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOORGVJXTGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCN)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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